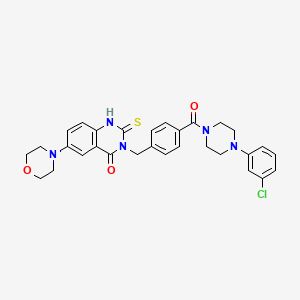

3-(4-(4-(3-chlorophenyl)piperazine-1-carbonyl)benzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-(4-(3-chlorophényl)pipérazine-1-carbonyl)benzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one est un composé organique complexe appartenant à la classe des dérivés de la quinazolinone. Ce composé présente un intérêt significatif en chimie médicinale en raison de ses propriétés pharmacologiques potentielles, notamment ses activités anti-inflammatoires, anticancéreuses et antimicrobiennes. La présence de divers groupes fonctionnels tels que les groupes chlorophényle, pipérazine, morpholino et thioxo contribue à sa réactivité chimique diversifiée et à son activité biologique.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de 3-(4-(4-(3-chlorophényl)pipérazine-1-carbonyl)benzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one peut être réalisée par un processus en plusieurs étapes impliquant les étapes clés suivantes :

Formation du noyau quinazolinone : Le noyau quinazolinone peut être synthétisé en faisant réagir l’acide anthranilique avec un isocyanate approprié dans des conditions de reflux pour former le dérivé quinazolinone correspondant.

Introduction du groupe thioxo : Le groupe thioxo peut être introduit en traitant le dérivé quinazolinone avec le réactif de Lawesson ou le pentasulfure de phosphore (P2S5) dans des conditions contrôlées.

Fixation du groupe benzyle : Le groupe benzyle peut être fixé par une réaction de substitution nucléophile en utilisant du chlorure de benzyle en présence d’une base telle que le carbonate de potassium (K2CO3).

Formation du dérivé pipérazine : Le dérivé pipérazine peut être synthétisé en faisant réagir la 3-chlorophénylamine avec la pipérazine en présence d’un agent de couplage tel que la N,N’-dicyclohexylcarbodiimide (DCC).

Réaction de couplage finale : Le composé final peut être obtenu en couplant le dérivé pipérazine avec l’intermédiaire quinazolinone benzylé en utilisant un agent de couplage approprié tel que la DCC ou l’EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide).

Méthodes de production industrielle

La production industrielle de ce composé impliquerait la mise à l’échelle du processus de synthèse en laboratoire tout en garantissant le coût, la sécurité et la durabilité environnementale. Les principaux éléments à prendre en compte comprennent l’optimisation des conditions réactionnelles, l’utilisation de techniques de purification efficaces et la minimisation de la production de déchets.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe thioxo, conduisant à la formation de sulfoxydes ou de sulfones.

Réduction : Des réactions de réduction peuvent se produire au niveau des groupes carbonylés, les transformant en alcools ou en amines.

Substitution : Le composé peut participer à des réactions de substitution nucléophile, en particulier au niveau du groupe chlorophényle, où l’atome de chlore peut être remplacé par d’autres nucléophiles.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène (H2O2), l’acide m-chloroperbenzoïque (m-CPBA) et le permanganate de potassium (KMnO4).

Réduction : Les réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4), le borohydrure de sodium (NaBH4) et l’hydrogénation catalytique (H2/Pd-C) sont couramment utilisés.

Substitution : Les nucléophiles tels que les amines, les thiols et les alcoolates peuvent être utilisés dans les réactions de substitution, souvent en présence d’une base comme l’hydroxyde de sodium (NaOH) ou le carbonate de potassium (K2CO3).

Principaux produits

Oxydation : Sulfoxydes, sulfones.

Réduction : Alcools, amines.

Substitution : Divers dérivés substitués selon le nucléophile utilisé.

Applications de la recherche scientifique

3-(4-(4-(3-chlorophényl)pipérazine-1-carbonyl)benzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one présente plusieurs applications de recherche scientifique :

Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes et comme réactif en synthèse organique.

Biologie : Étudié pour son potentiel d’inhibiteur enzymatique et ses interactions avec les macromolécules biologiques.

Médecine : Investigué pour ses propriétés pharmacologiques, notamment ses activités anti-inflammatoires, anticancéreuses et antimicrobiennes.

Applications De Recherche Scientifique

3-(4-(4-(3-chlorophenyl)piperazine-1-carbonyl)benzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.

Mécanisme D'action

Le mécanisme d’action de 3-(4-(4-(3-chlorophényl)pipérazine-1-carbonyl)benzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un inhibiteur de certaines enzymes ou de certains récepteurs, conduisant à la modulation des voies biochimiques. Par exemple, il peut inhiber l’activité des kinases ou des protéases, affectant ainsi la signalisation cellulaire et la prolifération. La présence des groupes pipérazine et morpholino peut améliorer son affinité de liaison aux protéines cibles.

Comparaison Avec Des Composés Similaires

Composés similaires

3-(4-(4-(3-chlorophényl)pipérazine-1-carbonyl)benzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one : Manque le groupe morpholino.

3-(4-(4-(3-chlorophényl)pipérazine-1-carbonyl)benzyl)-6-morpholinoquinazolin-4(1H)-one : Manque le groupe thioxo.

3-(4-(4-(3-chlorophényl)pipérazine-1-carbonyl)benzyl)-6-morpholino-2,3-dihydroquinazolin-4(1H)-one : Manque le groupe thioxo.

Unicité

L’unicité de 3-(4-(4-(3-chlorophényl)pipérazine-1-carbonyl)benzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one réside dans sa combinaison de groupes fonctionnels, qui confèrent un ensemble distinct de réactivités chimiques et d’activités biologiques. La présence du groupe thioxo, en particulier, peut améliorer ses propriétés pharmacologiques par rapport aux composés similaires.

Propriétés

Formule moléculaire |

C30H30ClN5O3S |

|---|---|

Poids moléculaire |

576.1 g/mol |

Nom IUPAC |

3-[[4-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenyl]methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C30H30ClN5O3S/c31-23-2-1-3-24(18-23)33-10-12-35(13-11-33)28(37)22-6-4-21(5-7-22)20-36-29(38)26-19-25(34-14-16-39-17-15-34)8-9-27(26)32-30(36)40/h1-9,18-19H,10-17,20H2,(H,32,40) |

Clé InChI |

WUAINIPEHBLOFH-UHFFFAOYSA-N |

SMILES canonique |

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=C(C=CC(=C5)N6CCOCC6)NC4=S |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,4-dimethylphenyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11219443.png)

![1-ethyl-4-hydroxy-2-oxo-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1,2-dihydro-3-quinolinecarbohydrazide](/img/structure/B11219446.png)

![[3-[(2,4-Dimethoxyphenyl)carbamoyl]-2-(2,4-dimethoxyphenyl)imino-8-methylpyrano[2,3-c]pyridin-5-yl]methyl acetate](/img/structure/B11219448.png)

![8-[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11219464.png)

![7-(5-Bromo-2-fluorophenyl)-5-(4-ethylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11219481.png)

![2-[(4-Chlorophenoxy)methyl][1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B11219500.png)

![4-{3-[4-(4-Propylcyclohexyl)phenyl]-1,2,4-oxadiazol-5-yl}-2-(pyridin-4-yl)quinoline](/img/structure/B11219515.png)

![5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11219516.png)

![4-[(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic Acid](/img/structure/B11219531.png)

![ethyl 4-[3-(7-chloro-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)benzoyl]piperazine-1-carboxylate](/img/structure/B11219544.png)